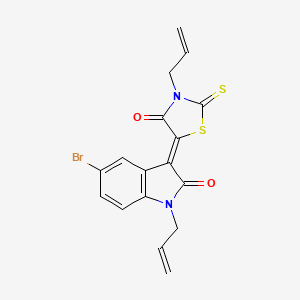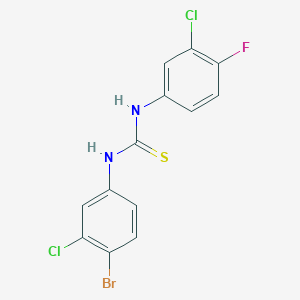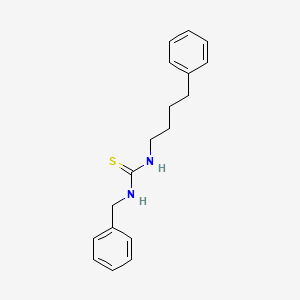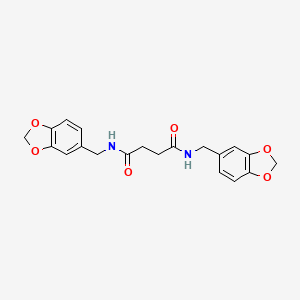
(3Z)-1-ALLYL-3-(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-5-BROMO-1,3-DIHYDRO-2H-INDOL-2-ONE
Vue d'ensemble
Description
(3Z)-1-ALLYL-3-(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-5-BROMO-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound that features multiple functional groups, including an indole, thiazolidine, and bromine substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-ALLYL-3-(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-5-BROMO-1,3-DIHYDRO-2H-INDOL-2-ONE likely involves multiple steps, including the formation of the indole core, the thiazolidine ring, and the introduction of the bromine atom. Typical synthetic routes might include:
Formation of the Indole Core: This could be achieved through Fischer indole synthesis or other methods.
Thiazolidine Ring Formation: This might involve the reaction of a thioamide with an appropriate aldehyde or ketone.
Bromination: Introduction of the bromine atom could be done using brominating agents like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production would scale up these reactions, optimizing conditions for yield and purity. This might involve continuous flow reactors and other advanced techniques to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiazolidine ring or the indole core.
Reduction: Reduction reactions could target the carbonyl groups or the double bonds.
Substitution: The bromine atom could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry
The compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
Due to its complex structure, the compound might exhibit interesting biological activities, making it a candidate for drug discovery and development.
Medicine
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mécanisme D'action
The mechanism by which (3Z)-1-ALLYL-3-(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-5-BROMO-1,3-DIHYDRO-2H-INDOL-2-ONE exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, disrupting biological pathways, or other mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3Z)-1-ALLYL-3-(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-5-CHLORO-1,3-DIHYDRO-2H-INDOL-2-ONE: Similar structure but with a chlorine atom instead of bromine.
(3Z)-1-ALLYL-3-(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-5-FLUORO-1,3-DIHYDRO-2H-INDOL-2-ONE: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (3Z)-1-ALLYL-3-(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-5-BROMO-1,3-DIHYDRO-2H-INDOL-2-ONE could confer unique reactivity and biological activity compared to its analogs with different halogen atoms.
Propriétés
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-prop-2-enylindol-3-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S2/c1-3-7-19-12-6-5-10(18)9-11(12)13(15(19)21)14-16(22)20(8-4-2)17(23)24-14/h3-6,9H,1-2,7-8H2/b14-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWVOWSBBBROPC-YPKPFQOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC=C)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC=C)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[(2,5-difluorobenzoyl)amino]benzoate](/img/structure/B4785937.png)
![5-chloro-2-[(3-phenyl-2-propen-1-yl)thio]-1H-benzimidazole](/img/structure/B4785953.png)
![N-(3,5-dichlorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4785961.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4785967.png)
![3-bromo-5-(5-chloro-2-thienyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4785970.png)
![4-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]benzonitrile](/img/structure/B4785974.png)
![2-(2-chloro-6-fluorophenyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4785980.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B4785982.png)
![5-(4-bromophenyl)-3-[4-(heptyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B4785989.png)
![5-ethyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4786003.png)


![3-(2-chlorophenyl)-5-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-4-isoxazolecarboxamide](/img/structure/B4786021.png)
